硅酸铍

描述

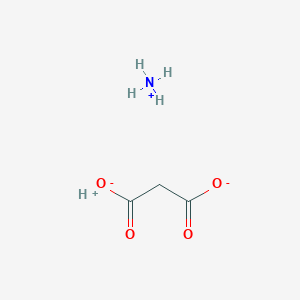

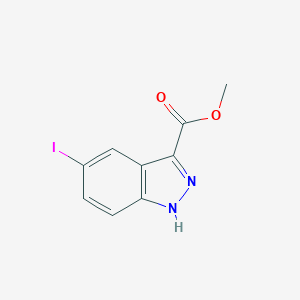

Beryllium silicate, also known as Diberyllium orthosilicate, has the molecular formula Be2O4Si . It appears in nature as beryl, which is a double salt . This compound is a chain silicate related to a ring-silicate structure .

Synthesis Analysis

Beryllium silicate can be prepared by calcining the oxide with silica, SiO2, at an elevated temperature . The so-called “metasilicate” results .Molecular Structure Analysis

The structure of Beryllium silicate consists of a three-dimensional network of corner-linked, slightly distorted BeO4 and fairly regular SiO4 tetrahedra . When two oxygen of SiO4 4+ units share bonds with other SiO4 4+ units, the silicates form a ring or an infinite chain .Chemical Reactions Analysis

Beryllium is passivated by oxygen, forming a BeO surface which is resistant to acid . On a fresh surface, without the protective layer, beryllium dissolves readily in dilute acids such as sulphuric acid, H2SO4, hydrochloric acid, HCl, and nitric acid, HNO3, forming Be (II) ions and hydrogen gas, H2 .Physical And Chemical Properties Analysis

Beryllium silicate has an average mass of 110.107 Da . Beryllium is a lightweight but extremely strong metal used in the aerospace, electronics, energy, telecommunications, medical, and defense industries . Beryllium-copper alloys are widely used because of their electrical and thermal conductivity, hardness, and good corrosion resistance .科学研究应用

硅衬底上的结晶氧化铍:Yoon 等人 (2019) 探讨了硅衬底上结晶氧化铍 (BeO) 薄膜的生长特性和电学性质。这些薄膜使用电子束蒸发和热氧化制备,由于其优异的绝缘性能、高带隙以及表面光滑、原生氧化物或金属硅酸盐有限,因此显示出用作半导体和纳米级器件应用中电绝缘层的潜力 (Yoon 等人,2019).

花岗伟晶岩中的铍矿物:Dallaire (2022) 强调,绿柱石(一种铝硅酸铍)是铍金属的重要矿石,铍金属用于航空航天、汽车、计算机、国防和医疗等各个现代行业。该研究强调了铍在这些行业中的工业意义 (Dallaire,2022).

氧化铍诱发的骨肉瘤:Dutra 和 Largent (1950) 研究了铍的致癌潜力。他们发现硅酸锌铍和氧化铍的悬浮液在兔子中诱发骨肉瘤,突出了与铍接触相关的健康风险 (Dutra 和 Largent,1950).

胶结体系中铍的吸附:Çevirim-Papaioannou 等人 (2021) 对胶结材料中铍的吸附进行了研究,这与核废料处置有关。他们发现各种胶结体系中铍的吸收很强,这为核废料环境迁移和安全处置提供了见解 (Çevirim-Papaioannou 等人,2021).

硅酸铍的合成和催化性能:Romannikov 等人 (1985) 合成了具有 ZSM-5 型晶体结构的硅酸铍,并研究了它们的催化性能。他们的研究证明了这些硅酸盐在催化中的潜在用途,与硅酸铝相比表现出独特的催化作用 (Romannikov 等人,1985).

安全和危害

未来方向

A new study bolsters the idea that the uplift of the Himalayas and Andes that began tens of millions of years ago helped trigger the ice ages that followed . Silicate minerals are the major components of most rocks . When these minerals on the Earth’s surface come into contact with water, they partially dissolve as they react with carbon dioxide in the water .

属性

IUPAC Name |

diberyllium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Be.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVSYHUREAVHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929197 | |

| Record name | Diberyllium orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beryllium silicate | |

CAS RN |

13598-00-0, 15191-85-2 | |

| Record name | Phenakite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, beryllium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015191852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diberyllium orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。